molecular formula C12H14N4O B12742166 5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole CAS No. 87929-13-3

5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole

Cat. No.: B12742166
CAS No.: 87929-13-3
M. Wt: 230.27 g/mol
InChI Key: LRRTVCHHCMDINI-UHFFFAOYSA-N
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Description

5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its core structure combines a tetrazole bioisostere with a methoxy-indane scaffold. The tetrazole ring is a well-known carboxylic acid bioisostere , often used to improve the pharmacokinetic properties of drug candidates by increasing metabolic stability and altering polarity. The 2,3-dihydro-1H-indene (indane) core is a privileged structure in drug discovery, frequently found in ligands for various G-protein coupled receptors (GPCRs) and enzymes. Researchers primarily investigate this compound as a key intermediate or a final scaffold in the synthesis of novel bioactive molecules. Its specific structure suggests potential for application in developing agents targeting the renin-angiotensin system , such as angiotensin II receptor blockers, or other central nervous system disorders, given the lipophilic nature of the indane group facilitating blood-brain barrier penetration. The primary research value lies in its utility as a versatile building block for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

CAS No.

87929-13-3

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-2H-tetrazole

InChI

InChI=1S/C12H14N4O/c1-17-10-5-4-8-2-3-9(11(8)7-10)6-12-13-15-16-14-12/h4-5,7,9H,2-3,6H2,1H3,(H,13,14,15,16)

InChI Key

LRRTVCHHCMDINI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2CC3=NNN=N3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydro-6-methoxy-1H-indene, which is then functionalized to introduce a methyl group at the 1-position.

    Tetrazole Formation: The functionalized indene derivative is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring. This step usually requires specific reaction conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties may be exploited in the development of new materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The indene moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Diversity in Tetrazole Derivatives

  • LQFM-096 (5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole): This compound combines a tetrazole core with a fluorophenyl-triazole moiety, enhancing its interaction with aromatic binding pockets in enzymes. Its analgesic and anti-inflammatory effects are attributed to the electron-withdrawing fluorine atom, which increases metabolic stability compared to non-halogenated analogs .
  • MMV272144 (1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole) : The methoxyphenyl and methylsulfonyl groups confer anti-Leishmania activity (EC~50~ = 1.2–1.5 µM) with high selectivity indices (>40), suggesting that electron-donating groups (e.g., methoxy) improve target engagement in parasitic enzymes .
  • 4-(1H-Tetrazol-5-yl)-1H-indole : This hybrid structure merges tetrazole with an indole ring, enabling dual functionality as a ligand for metal coordination and a pharmacophore for anticancer activity. The dihedral angle between the tetrazole and indole rings (~42°) influences its conformational flexibility and binding modes .

Key Differences in the Target Compound

The 2,3-dihydro-6-methoxy-indenylmethyl group in 5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole introduces a bicyclic system with a methoxy substituent. However, the steric bulk of the indenyl group could reduce solubility, a common challenge in tetrazole derivatives with large substituents .

Pharmacological and Biochemical Properties

Anti-Parasitic Activity

Tetrazole derivatives like MMV272144 and MMV688763 exhibit potent anti-Leishmania activity (EC~50~ < 5 µM) with low cytotoxicity against mammalian cells (selectivity indices >40). The target compound’s methoxy group may similarly enhance selectivity for parasitic enzymes, though its indenylmethyl substituent could alter binding kinetics .

Analgesic and Anti-Inflammatory Effects

LQFM-096 demonstrates significant analgesic effects in murine models (ED~50~ = 25 mg/kg), mediated by opioid and nitric oxide pathways. The target compound’s indenyl group may modulate these pathways differently due to its rigid bicyclic structure .

Data Tables

Table 1: Structural and Pharmacological Comparison of Tetrazole Derivatives

Compound Name Substituents Key Activity (EC~50~/IC~50~) Selectivity Index Reference
MMV272144 3-Methoxyphenyl, methylsulfonyl 1.2–1.5 µM (anti-Leishmania) >40
LQFM-096 4-Fluorophenyl-triazole 25 mg/kg (analgesic ED~50~) N/A
4-(1H-Tetrazol-5-yl)-1H-indole Indole Anticancer (qualitative) N/A
Target Compound 2,3-Dihydro-6-methoxy-indenylmethyl Data not available Data not available

Biological Activity

5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H16N2O
  • Molecular Weight : 264.75 g/mol
  • CAS Number : 189353-08-0

Synthesis

The synthesis of this compound can be achieved through various multicomponent reactions involving tetrazole derivatives. These methods often utilize catalytic systems to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, a series of tetrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay. Notably, certain derivatives demonstrated potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Comparison
4bHCT-11612.5Doxorubicin (15 µM)
4hMCF-710.0Doxorubicin (14 µM)
4aA5499.0Doxorubicin (13 µM)

The mechanism underlying the anticancer activity of tetrazole-containing compounds often involves the induction of apoptosis and cell cycle arrest. Studies suggest that these compounds may interact with specific signaling pathways, inhibiting tumor growth and promoting apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives is heavily influenced by their structural features. Modifications at the indene ring or the tetrazole group can significantly alter their potency:

  • Substituents on Tetrazole : The presence of electron-withdrawing groups enhances anticancer activity.
  • Indene Modifications : Changes in the methoxy group position can lead to variations in bioactivity.

Case Studies

Several case studies highlight the efficacy of tetrazole derivatives:

  • Study on Indole-Tetrazole Hybrids : A study synthesized indole-tetrazole hybrids and evaluated their anticancer properties against multiple cell lines. The results showed that these hybrids had enhanced cytotoxic effects compared to their parent compounds .
  • Multicomponent Synthesis : A one-pot synthesis of tetrazole derivatives demonstrated that compounds with specific substitutions exhibited potent anticancer activity against human colon and lung cancer cells .

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